molecular formula C11H12O2 B2819141 4-[(Allyloxy)methyl]benzaldehyde CAS No. 216384-74-6

4-[(Allyloxy)methyl]benzaldehyde

Cat. No. B2819141
CAS RN: 216384-74-6
M. Wt: 176.215
InChI Key: FAWLNHRXGPSAPD-UHFFFAOYSA-N
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Description

4-[(Allyloxy)methyl]benzaldehyde is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is used as a pharmaceutical intermediate .


Synthesis Analysis

4-[(Allyloxy)methyl]benzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride .


Molecular Structure Analysis

The molecular structure of 4-[(Allyloxy)methyl]benzaldehyde consists of an allyloxy group (an ether derivative of allyl alcohol) attached to the methyl group of benzaldehyde .


Chemical Reactions Analysis

While specific chemical reactions involving 4-[(Allyloxy)methyl]benzaldehyde are not detailed in the search results, it’s known that aldehydes can undergo a variety of chemical reactions, including nucleophilic additions and oxidations .


Physical And Chemical Properties Analysis

4-[(Allyloxy)methyl]benzaldehyde is a solid or semi-solid or lump or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .

Safety And Hazards

When handling 4-[(Allyloxy)methyl]benzaldehyde, it’s important to avoid breathing dust/fume/gas/mist/vapors/spray . It’s recommended to use this product only outdoors or in a well-ventilated area . Avoid contact with skin and eyes, and do not eat, drink, or smoke when using this product . Wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(prop-2-enoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h2-6,8H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNHRXGPSAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Allyloxy)methyl]benzaldehyde

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